ZINC;propan-2-olate

Description

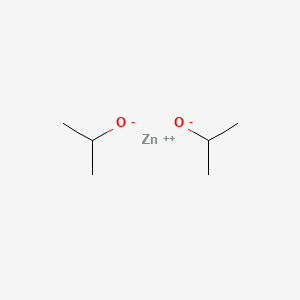

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;propan-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7O.Zn/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIRVJCLEHCVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13282-39-8 | |

| Record name | 2-propanol, zinc salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Zinc Isopropoxide

Established Synthetic Routes for ZINC;propan-2-olate

Several conventional methods have been established for the synthesis of zinc isopropoxide. These routes typically involve the reaction of a zinc-containing precursor with isopropanol (B130326).

One of the most common methods is the alcoholysis of organozinc compounds , such as diethylzinc (B1219324) (ZnEt₂). In this reaction, diethylzinc reacts with isopropanol, leading to the elimination of ethane (B1197151) gas and the formation of zinc isopropoxide. The reaction can proceed in a stepwise manner, first forming the intermediate ethylzinc (B8376479) isopropoxide (EtZn(O-i-Pr)), which can then react with another molecule of isopropanol to yield the final product, Zn(O-i-Pr)₂. cdnsciencepub.comresearchgate.net Studies have shown that the intermediate, ethylzinc isopropoxide, is stable in the presence of excess isopropanol. cdnsciencepub.com

Another established route is the alcoholysis of zinc amides , such as zinc bis(trimethylsilyl)amide (Zn[N(SiMe₃)₂]₂). This method involves reacting the zinc amide with an excess of isopropanol in a suitable solvent like toluene. mdpi.comrsc.org The reaction drives to completion with the formation of the volatile byproduct, bis(trimethylsilyl)amine. This method is advantageous for producing high-purity zinc isopropoxide. mdpi.com

Direct reaction of activated zinc metal with an alkyl halide in the presence of an alcohol can also be considered a foundational approach in organozinc chemistry, from which alkoxide synthesis pathways are derived. wikipedia.org While less common for direct, high-purity synthesis of the simple alkoxide, it forms the basis for related preparations like the Reformatsky reaction, which generates zinc enolates that are structurally related to alkoxides. wikipedia.org

Simple zinc alkoxides like zinc isopropoxide are often polymeric and insoluble, which presents challenges for their reactivity and characterization. psu.edu This has driven the development of alternative strategies to enhance solubility and reactivity.

Table 1: Overview of Established Synthetic Routes for Zinc Isopropoxide

| Synthetic Route | Zinc Precursor | Reactant | Typical Byproduct | Reference |

|---|---|---|---|---|

| Alcoholysis of Dialkylzincs | Diethylzinc (ZnEt₂) | Isopropanol | Ethane (C₂H₆) | cdnsciencepub.comresearchgate.net |

| Alcoholysis of Zinc Amides | Zinc bis(trimethylsilyl)amide (Zn[N(SiMe₃)₂]₂) | Isopropanol | Bis(trimethylsilyl)amine (HN(SiMe₃)₂) | mdpi.comresearchgate.net |

Exploration of Novel Synthetic Strategies for Enhanced Purity and Yield

Research into the synthesis of zinc isopropoxide has focused on developing novel strategies to overcome the limitations of traditional methods, such as low reactivity and insolubility, and to improve the purity, yield, and control over the final product's morphology.

Sol-gel processes represent a significant strategy for producing highly pure and homogeneous materials. diva-portal.org These methods often start with a metal-organic precursor, like a zinc alkoxide, dissolved in a water-free organic solvent. diva-portal.org For instance, zinc oxide nanoparticles have been synthesized via a sol-gel method involving the hydrolysis of zinc 2-ethylhexanoate (B8288628) in propan-2-ol. nih.gov While this doesn't directly synthesize zinc isopropoxide as an isolated product, it utilizes the principles of alkoxide chemistry in solution. Similarly, colloidal suspensions of zinc isopropoxide, generated from the alcoholysis of Zn[N(SiMe₃)₂]₂ or through ultrasonic activation, have been used as a more reactive alternative to the insoluble polymer for synthesizing mixed-metal oxides. psu.edu

Microwave-assisted synthesis has emerged as a technique to reduce reaction times and improve yields. In the context of related zinc-based coordination polymers, a microwave-assisted solvothermal route using propan-2-ol as a solvent demonstrated significantly faster synthesis (1 hour vs. 24 hours) and higher yields (78% vs. 63%) compared to conventional heating. researchgate.net This highlights the potential of microwave heating for the efficient synthesis of zinc-containing coordination compounds, a principle applicable to alkoxide synthesis.

The use of single-source precursors , such as heteroleptic alkylzinc alkoxides like methylzinc isopropoxide (MeZn(O-i-Pr)), has been explored for applications in chemical vapor deposition (CVD) and atomic layer deposition (ALD). electrochem.org These precursors can be synthesized and used to deposit ZnO thin films, sometimes without an external oxygen source, due to an inherent β-hydrogen elimination pathway. electrochem.org

Mechanistic Aspects of Zinc Isopropoxide Formation Reactions

Understanding the reaction mechanisms is crucial for controlling the synthesis of zinc isopropoxide. The formation pathway often involves distinct, isolable, or transient intermediates.

The reaction between diethylzinc and isopropanol has been studied in detail, revealing a two-step mechanism. cdnsciencepub.comresearchgate.net The first step involves the reaction of one molecule of diethylzinc with one molecule of isopropanol to form the intermediate ethylzinc isopropoxide (EtZn(O-i-Pr)) and one molecule of ethane. This intermediate is notably stable and does not readily disproportionate. The second step, leading to zinc isopropoxide (Zn(O-i-Pr)₂), occurs upon reaction with a second molecule of isopropanol.

Reaction Mechanism: Diethylzinc with Isopropanol

Zn(C₂H₅)₂ + CH₃CH(OH)CH₃ → C₂H₅Zn(OCH(CH₃)₂) + C₂H₆

C₂H₅Zn(OCH(CH₃)₂) + CH₃CH(OH)CH₃ → Zn(OCH(CH₃)₂)₂ + C₂H₆

In systems involving ligands, the mechanism can be more complex. For instance, the synthesis of zinc alkoxide complexes supported by aminophenolate ligands proceeds via the reaction of a zinc silylamido complex with an alcohol like isopropanol. researchgate.net NMR studies have confirmed the quantitative in situ generation of the "L-Zn-O-i-Pr" species, which can then act as an initiator for polymerization reactions. researchgate.net

The reactivity of zinc alkoxides is also a subject of mechanistic study. Insoluble zinc isopropoxide shows low reactivity, but this can be overcome by using colloidal suspensions, which allows for facile reactions at room temperature with other metal alkoxides, like Ta(O-i-Pr)₅, to form heterometallic species. psu.edu Mechanistic studies on model systems that mimic zinc-containing enzymes also provide insight into the reactivity of zinc-alkoxide and zinc-hydroxide bonds, which are crucial in hydrolysis and alcoholysis reactions. nih.gov

Precursor Selection and Stoichiometric Considerations in Alkoxide Synthesis

The choice of precursors and the control of stoichiometry are paramount in synthesizing zinc isopropoxide with desired properties. The selection of the zinc precursor influences the reaction conditions, byproducts, and purity of the final alkoxide.

Precursor Selection:

Dialkylzincs (e.g., Diethylzinc): These are highly reactive precursors that produce a volatile alkane byproduct, which is easily removed. cdnsciencepub.comgoogle.com However, they are pyrophoric and require handling under inert atmosphere conditions. wikipedia.org

Zinc Amides (e.g., Zn[N(SiMe₃)₂]₂): This precursor offers a clean reaction with alcohols, forming a volatile amine byproduct, and is often used for high-purity synthesis. mdpi.comresearchgate.net

Zinc Halides (e.g., ZnCl₂): While common zinc salts, their use in alkoxide synthesis can lead to halide contamination in the final product. Metathesis reactions, for example between ZnI₂ and a potassium alkoxide, can be used but may result in complex product mixtures. psu.edu

Zinc Acetate (B1210297) (Zn(CH₃COO)₂): Often used in sol-gel preparations of ZnO, it reacts with alcohols or other reagents in solution. nih.govscispace.com The formation of a pure alkoxide is less direct compared to using organometallic precursors.

Stoichiometric Considerations: The stoichiometry between the zinc precursor and the alcohol is critical in determining the final product.

A 1:1 molar ratio of diethylzinc to isopropanol preferentially forms the heteroleptic species, ethylzinc isopropoxide (EtZn(O-i-Pr)). cdnsciencepub.com

A 1:2 molar ratio is required to drive the reaction to completion to form the homoleptic zinc isopropoxide (Zn(O-i-Pr)₂). cdnsciencepub.com

In syntheses involving ligands, the stoichiometry between the zinc center, the ligand, and the alcohol dictates the structure of the resulting complex. For example, reacting a zinc silylamido complex with one equivalent of isopropanol quantitatively generates the corresponding zinc isopropoxide complex. researchgate.net

The stoichiometry also plays a crucial role in the formation of heterometallic alkoxides. The reaction between zinc and tantalum isopropoxides showed that a 1:2 Zn:Ta stoichiometry led to an oxo-alkoxide species with the empirical formula ZnTa₂O₂(O-i-Pr)₈. psu.edu Careful control over precursor ratios is thus essential for targeting specific molecular structures and material compositions. psu.eduresearchgate.net

Table 2: Common Precursors for Zinc Alkoxide Synthesis

| Zinc Precursor | Formula | Key Characteristics | Reference |

|---|---|---|---|

| Diethylzinc | Zn(C₂H₅)₂ | Highly reactive, pyrophoric, clean reaction with volatile byproduct. | cdnsciencepub.comgoogle.com |

| Zinc bis(trimethylsilyl)amide | Zn[N(SiMe₃)₂]₂ | Used for high-purity synthesis, non-pyrophoric, volatile byproduct. | mdpi.comresearchgate.net |

| Zinc Acetate Dihydrate | Zn(CH₃COO)₂·2H₂O | Commonly used in sol-gel and nanoparticle synthesis, less direct for pure alkoxide. | nih.govscispace.com |

| Zinc Chloride | ZnCl₂ | Common zinc salt; potential for halide contamination in products. | psu.eduresearchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization of Zinc;propan 2 Olate

Determination of Solid-State and Solution-State Molecular Architectures

The molecular architecture of zinc isopropoxide can vary depending on its environment. While specific detailed studies on the solid-state structure of pure zinc isopropoxide are not extensively detailed in the provided search results, general trends for zinc alkoxides suggest potential for oligomerization or polymerization. For instance, tin(IV) isopropoxide is known to be trimeric in the absence of isopropanol (B130326), forming a dinuclear adduct in its presence unm.edu. Similarly, studies on related zinc complexes, such as methylzinc isopropoxide, indicate potential for tetrameric structures acs.org. In solution, the aggregation state can also be influenced by solvent and concentration. For example, some zinc alkoxide species have been found to adopt dimeric structures in solution under certain conditions researchgate.net. Further research into the specific aggregation state of zinc isopropoxide in the solid state and in various solution environments would provide a more complete understanding of its molecular behavior.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and purity of chemical compounds. For zinc isopropoxide, ¹H NMR spectroscopy is particularly useful for identifying the characteristic signals of the isopropyl groups. While direct ¹H NMR data for isolated zinc isopropoxide is not explicitly provided in the search results, studies on related zinc alkoxide complexes and their use in catalysis offer insights. For instance, in the context of zinc complexes with aminophenolate ligands, the formation of zinc isopropoxide species was monitored by ¹H NMR, showing characteristic signals for the isopropyl groups researchgate.net. The chemical shifts and splitting patterns observed in ¹H NMR spectra can confirm the presence of the isopropoxide ligand and provide information about its coordination environment and any potential impurities or decomposition products researchgate.netereztech.comresearchgate.net.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by detecting characteristic vibrational modes. For zinc isopropoxide, key functional groups include the Zn-O bond and the C-O and C-H bonds of the isopropyl group.

IR spectroscopy studies on isopropoxide species adsorbed on zinc oxide surfaces have identified characteristic bands associated with the isopropoxide moiety. These include C-H stretching vibrations in the region of 2964, 2922, and 2866 cm⁻¹ and bending vibrations around 1458 and 1366 cm⁻¹ oup.com. The presence of a Zn-O bond typically results in absorption bands in the lower wavenumber region, often below 660 cm⁻¹ researchgate.net. For instance, a band at 489 cm⁻¹ has been attributed to the Zn-O bond in zinc oxide precursors researchgate.net.

Raman spectroscopy can complement IR data, particularly for symmetric vibrations that may be weak in IR. While specific Raman spectra for zinc isopropoxide are not detailed, studies on related zinc compounds, such as zinc hydroxide (B78521), show characteristic Zn-O stretching modes in the range of 367-381 cm⁻¹ researchgate.net.

X-ray Diffraction Techniques for Single Crystal and Powder Analysis

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to provide insights into its structure through the analysis of fragmentation patterns. For zinc isopropoxide, the molecular weight is approximately 183.56 g/mol ereztech.comamericanelements.com. While specific fragmentation data for zinc isopropoxide is not detailed in the provided results, MS is a standard technique for confirming the identity and purity of organometallic compounds. For example, in studies involving other zinc compounds, mass spectrometry has been used to characterize molecular ions and fragmentation pathways rsc.orgresearchgate.net. In broader chemical analysis, mass spectrometry, particularly ICP-MS, is used for elemental quantification of zinc in various matrices nih.govvitas.no.

Mechanistic Investigations and Reaction Kinetics of Zinc Isopropoxide Mediated Processes

Elucidation of Reaction Pathways in Catalytic Cycles

Zinc isopropoxide and its derivatives commonly function as Lewis acid catalysts, facilitating reactions by coordinating to electron-rich atoms, typically oxygen or nitrogen, in substrate molecules. This coordination activates the substrate towards nucleophilic attack or other transformations. A prevalent mechanism observed in the ring-opening polymerization (ROP) of cyclic esters, such as lactides and caprolactones, involves a coordination-insertion pathway. In this process, the zinc center coordinates to the carbonyl oxygen of the cyclic monomer, increasing the electrophilicity of the carbonyl carbon. This activated monomer is then susceptible to nucleophilic attack by an alkoxide species, often an initiator or the growing polymer chain end. This attack leads to the opening of the cyclic ester ring and the insertion of the monomer unit into the zinc-alkoxide bond, propagating the polymer chain. nih.govacs.orgfrontiersin.org

Studies have indicated that monomeric zinc alkoxide species are often the active catalytic entities in solution, although dimeric forms can also exist and influence reactivity. nih.govacs.org For instance, zinc isopropoxide can be synthesized through the reaction of diethylzinc (B1219324) with isopropanol (B130326), forming ethylzinc (B8376479) isopropoxide, which has been shown to be stable in the presence of excess isopropanol. cdnsciencepub.comcdnsciencepub.com In other catalytic applications, such as aldol (B89426) reactions, zinc complexes can activate carbonyl compounds by coordinating to the oxygen, thereby promoting enolate formation. mdpi.com

Kinetic Studies of ZINC;propan-2-olate-Catalyzed Transformations

Kinetic studies are essential for understanding the rates and mechanisms of zinc isopropoxide-catalyzed reactions. These studies typically involve monitoring the concentration of reactants and products over time to determine reaction orders and rate constants.

In the ring-opening polymerization of β-butyrolactone (BBL) and β-valerolactone (BVL) catalyzed by (BDI-1)ZnO(i)Pr, kinetic investigations revealed that the propagation step is first order with respect to both the monomer and the initiator concentration. nih.gov Similarly, the polymerization of lactide (LA) catalyzed by L1ZnOEt follows a rate law indicating first-order dependence on both the lactide monomer and the zinc catalyst. acs.org For a range of NHC-based zinc complexes, the ring-opening polymerization of monomers like L-lactide, ε-caprolactone (ε-CL), and trimethylene carbonate (TMC) demonstrated first-order kinetics with respect to the monomer concentration. rsc.org In contrast, the ε-caprolactone polymerization catalyzed by complex 4 exhibited a fractional order of approximately 0.7255 with respect to the catalyst concentration, suggesting a more complex catalytic cycle. nih.gov

Table 1: Kinetic Orders in Zinc Isopropoxide-Catalyzed Polymerizations

| Reaction Type | Catalyst Example | Monomer | Reaction Order (Monomer) | Reaction Order (Catalyst) |

| Ring-Opening Polymerization (ROP) of β-butyrolactone | (BDI-1)ZnO(i)Pr | β-Butyrolactone | First Order | First Order |

| ROP of Lactide | L1ZnOEt | Lactide (LA) | First Order | First Order |

| ROP of L-Lactide | NHC-based Zn complexes | L-Lactide | First Order | Not specified |

| ROP of ε-Caprolactone | NHC-based Zn complexes | ε-Caprolactone | First Order | Not specified |

| ROP of Trimethylene Carbonate | NHC-based Zn complexes | Trimethylene Carbonate | First Order | Not specified |

| ROP of ε-Caprolactone | Complex 4 | ε-Caprolactone | First Order | 0.7255 |

Determination of Rate Laws and Activation Parameters

The determination of precise rate laws is crucial for a comprehensive understanding of reaction mechanisms. For instance, the rate law for the lactide polymerization catalyzed by L1ZnOEt was established as -d[LA]/dt = k_p[L1ZnOEt][LA], where k_p is the propagation rate constant. acs.org The ε-caprolactone polymerization catalyzed by complex 4 yielded the rate law d[CL]/dt = k[CL] cdnsciencepub.com⁰.⁷²⁵⁵. nih.gov These rate laws are typically derived by systematically varying reactant concentrations and observing the effect on the initial reaction rate, or by analyzing concentration-time profiles using integral methods. utdallas.eduetomica.orgumcs.pl

Activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), provide insights into the energy requirements and the frequency of effective collisions for a reaction to occur. These parameters are determined by studying the temperature dependence of the rate constant, often using the Arrhenius equation: k = A * exp(-Ea/RT), where R is the gas constant and T is the absolute temperature. umcs.pl Studies on the hydroalkoxylation of 2-ethynylbenzyl alcohol catalyzed by zinc compound 1 involved determining activation parameters by conducting reactions at various temperatures (60–90 °C). acs.org Similarly, the ε-caprolactone polymerization catalyzed by complex 4 showed a significant temperature influence on the apparent rate constant (k_obs).

Table 2: Temperature Dependence of Apparent Rate Constants (k_obs) in ε-CL Polymerization by Complex 4

| Temperature (°C) | Apparent Rate Constant (k_obs, h⁻¹) |

| 110 | 0.345 |

| 80 | 0.0355 |

This data illustrates a substantial decrease in the catalytic rate as the temperature is lowered, highlighting the temperature sensitivity of this transformation.

Influence of Solvent and Temperature on Reaction Rates

The choice of solvent and the reaction temperature are critical factors that significantly influence the kinetics and efficiency of zinc isopropoxide-mediated processes.

Solvent Effects: The solvent environment can impact the aggregation state of zinc alkoxides. For example, while (BDI-1)ZnO(i)Pr exists as a monomer in benzene-d₆ solution and is an effective initiator, its analogue (BDI-2)ZnO(i)Pr tends to form dimers in solution, leading to reduced catalytic activity at room temperature. nih.gov Solvents can also influence reaction pathways; for instance, reactions of diethylzinc with alcohols in dimethoxyethane (glyme) showed different outcomes compared to those in heptane, suggesting solvent-mediated effects on intermediate stability and reactivity. cdnsciencepub.comcdnsciencepub.com In general, polar aprotic solvents may enhance catalytic activity by stabilizing reaction intermediates, whereas protic solvents, such as isopropanol itself, can compete for coordination sites on the zinc center, potentially limiting ligand exchange. Furthermore, in highly viscous solvents, dynamic solvent effects can arise from slow thermal fluctuations, influencing reaction rates and potentially deviating from standard kinetic behavior. rsc.org

Temperature Effects: Reaction rates generally increase with temperature due to the increased kinetic energy of molecules, leading to more frequent and energetic collisions. umcs.pl This is evident in many zinc isopropoxide-catalyzed reactions, where activity might be limited at room temperature, necessitating higher temperatures for efficient catalysis. nih.gov The optimization of reaction temperature is often a balance; for example, in fatty acid esterification, a compromise temperature is chosen to favor reaction kinetics without causing excessive evaporation of reactants. acs.org As demonstrated in the ε-caprolactone polymerization by complex 4, a decrease in temperature from 110 °C to 80 °C resulted in a ten-fold reduction in the apparent rate constant, underscoring the significant impact of temperature on catalytic performance. nih.gov

Coordination Chemistry and Ligand Exchange Dynamics of Zinc;propan 2 Olate

Investigation of Coordination Geometries and Ligand Environments

The coordination chemistry of zinc(II) is characterized by its flexibility, readily accommodating various coordination numbers and geometries, which is largely influenced by the steric and electronic properties of its ligands. researchgate.net For ZINC;propan-2-olate, also known as zinc isopropoxide, the zinc center typically exhibits coordination numbers between four and six. researchgate.net The most prevalent coordination geometry for four-coordinate zinc is tetrahedral. researchgate.netnih.gov Five-coordinate complexes commonly adopt trigonal-bipyramidal or square-pyramidal geometries, while six-coordinate species are typically octahedral. researchgate.net

In structural zinc sites within proteins, four-coordination is observed in approximately 79% of cases, whereas in catalytic sites, four- and five-coordination are more evenly distributed at 48% and 44%, respectively. nih.gov While specific crystallographic data for simple monomeric zinc isopropoxide is scarce due to its tendency to form oligomers, the fundamental principles of zinc coordination apply. The relatively small isopropoxide ligand allows for the formation of various coordination environments. Distortions from these ideal geometries are common and can be crucial for the reactivity of the zinc center. researchgate.netnih.gov For instance, surveys of small molecule crystal structures show that the root mean square deviation from perfect tetrahedral geometry in non-chelated four-coordinate zinc complexes is around 4.3°. nih.gov

| Coordination Number | Ideal Geometry | Typical Bond Angles | Prevalence Notes |

|---|---|---|---|

| 4 | Tetrahedral | ~109.5° | The most common geometry for Zn(II). researchgate.net |

| 5 | Trigonal Bipyramidal | 90° (axial-equatorial), 120° (equatorial-equatorial) | Common in catalytic sites. researchgate.netnih.gov |

| 6 | Octahedral | 90° | Observed with smaller ligands or in solvated complexes. researchgate.netnih.gov |

Mechanistic Studies of Ligand Exchange and Substitution Reactions

Ligand exchange at a zinc(II) center is a fundamental process that dictates its reactivity in various chemical and biological systems. These reactions are typically fast due to the d¹⁰ electronic configuration of Zn(II), which results in no ligand field stabilization energy penalties for geometry changes. Mechanistic studies suggest that these exchanges can proceed through different pathways.

One common pathway is an associative (A) mechanism. researchgate.net In this process, the incoming ligand first coordinates to the zinc center, forming a higher-coordinate, transient intermediate. Subsequently, a coordinated ligand departs to yield the final product. For example, the exchange of water ligands on a solvated zinc cation has been shown to proceed through a six-coordinate intermediate. researchgate.net The energy barrier for this process is influenced by the electronic and steric properties of the ligands involved. researchgate.net

In biological contexts and other complex systems, a direct ligand exchange mechanism is also proposed. nih.govnih.gov This process involves the transfer of the zinc ion from a donor ligand to an acceptor ligand without the formation of a free, solvated Zn²⁺ ion. nih.govnih.gov This kinetically controlled substitution is crucial for the trafficking and transport of zinc in cellular environments where the concentration of free zinc ions is negligible. nih.gov

| Mechanism | Description | Key Characteristics |

|---|---|---|

| Associative (A) | An incoming ligand binds to form a higher-coordinate intermediate before the leaving group departs. researchgate.net | Coordination number increases in the transition state. |

| Dissociative (D) | A ligand first dissociates to form a lower-coordinate intermediate, which is then attacked by the incoming ligand. | Coordination number decreases in the transition state. |

| Interchange (I) | The incoming ligand enters the coordination sphere as the leaving group departs in a concerted process. Can have associative (Iₐ) or dissociative (Iₑ) character. | No discrete intermediate is formed. |

| Direct Exchange | Zinc is transferred directly from a donor ligand complex to an acceptor ligand. nih.govnih.gov | Avoids the formation of free solvated Zn²⁺. nih.gov |

Formation of Multinuclear and Polymeric Zinc Isopropoxide Species

Zinc alkoxides, including this compound, exhibit a strong tendency to self-associate, forming multinuclear and polymeric structures. pw.edu.pl This aggregation occurs through the bridging of zinc centers by the oxygen atoms of the isopropoxide ligands. The isopropoxide group can act as a terminal ligand bound to one zinc atom or as a bridging ligand (μ₂) connecting two zinc centers, or even a triply bridging (μ₃) ligand connecting three.

This behavior is analogous to that of alkylzinc hydroxides, which are known to form aggregates such as dimers, tetramers, and hexamers containing Zn-O-Zn linkages. pw.edu.pl For zinc isopropoxide, the degree of aggregation is influenced by factors such as the solvent, temperature, and the presence of other coordinating species. For example, the reaction of certain zinc complexes with isopropanol (B130326) has been shown to result in the formation of a trinuclear complex, Zn₃(μ²-O'Pr)₂(μ³-O'Pr)(HL¹), which has been characterized by X-ray crystallography. rsc.org The formation of these polynuclear clusters is a critical aspect of their chemistry, influencing their solubility, volatility, and reactivity in processes like catalysis. rsc.org

| Structural Type | Description | Bridging Ligand | Example Compound Fragment |

|---|---|---|---|

| Dimer | Two zinc centers bridged by two ligands, forming a four-membered Zn₂O₂ ring. pw.edu.pl | μ₂-OR or μ₂-OH | [(RZn(μ₂-OH))]₂ pw.edu.pl |

| Trimer | A trinuclear complex formed from demetalation reactions. rsc.org | μ₂-O'Pr and μ₃-O'Pr | Zn₃(μ²-O'Pr)₂(μ³-O'Pr) rsc.org |

| Tetramer | Four zinc centers, often in a cubane-like or distorted cubane-like arrangement. pw.edu.pl | μ₃-OR or μ₃-OH | [ArZn(μ₃-OH)]₄ pw.edu.pl |

| Hexamer | Six zinc centers forming a larger aggregate structure. pw.edu.pl | μ₃-OR or μ₃-OH | [tBuZn(μ₃-OH)]₆ pw.edu.pl |

Adduct Formation with Lewis Bases and Associated Structural Changes

The zinc center in this compound is coordinatively unsaturated in its lower aggregation states, making it an effective Lewis acid (electron-pair acceptor). It readily reacts with Lewis bases (electron-pair donors) such as amines (e.g., pyridine), ethers, or phosphines to form Lewis acid-base adducts. ucla.edu An adduct is a molecule formed by the direct bonding of a Lewis acid and a Lewis base without the displacement of any existing ligands. ucla.edu

The formation of an adduct results in a change in the coordination number and geometry of the zinc center. For example, a four-coordinate tetrahedral zinc isopropoxide species can react with one or two equivalents of a monodentate Lewis base like pyridine (B92270) to form a five-coordinate trigonal bipyramidal or a six-coordinate octahedral complex, respectively. These structural changes can be observed using various spectroscopic techniques and X-ray crystallography. The stability of the resulting adduct depends on the strength of the Lewis base and steric factors. This reactivity is fundamental to the use of zinc alkoxides in synthesis and catalysis, as the coordination of a Lewis base can modify the electronic properties of the zinc center and influence its reactivity. nih.gov

| Starting Complex Geometry (Hypothetical) | Added Lewis Base (L) | Equivalents of L | Resulting Adduct Geometry | Change in Coordination Number |

|---|---|---|---|---|

| Tetrahedral (4-coordinate) | Pyridine | 1 | Trigonal Bipyramidal | 4 → 5 |

| Tetrahedral (4-coordinate) | Pyridine | 2 | Octahedral | 4 → 6 |

| Trigonal Bipyramidal (5-coordinate) | Pyridine | 1 | Octahedral | 5 → 6 |

Catalytic Applications of Zinc Isopropoxide in Advanced Organic and Polymer Synthesis

Polymerization Catalysis

Zinc isopropoxide has demonstrated considerable utility in the field of polymer chemistry, particularly as an initiator and catalyst for various polymerization reactions. Its effectiveness stems from its ability to activate monomers and control polymer chain growth, leading to materials with specific and desirable properties.

Ring-Opening Polymerization (ROP) of Cyclic Monomers Initiated by ZINC;propan-2-olate

Zinc isopropoxide and its derivatives have been extensively studied as catalysts for the ring-opening polymerization (ROP) of cyclic esters and other monomers. researchgate.netnih.gov This method is a cornerstone for producing biodegradable and biocompatible polymers such as polylactide (PLA) and poly(ε-caprolactone) (PCL). nih.gov

The mechanism of ROP initiated by zinc alkoxides, including zinc isopropoxide, typically follows a coordination-insertion pathway. acs.orgnih.gov In this process, the cyclic monomer coordinates to the zinc center, which activates the monomer for nucleophilic attack by the isopropoxide group. This initiates the polymer chain, which then propagates through the sequential insertion of more monomer units.

Research has shown that the structure of the zinc catalyst plays a crucial role in its activity. For instance, monomeric β-diiminate (BDI) zinc isopropoxide complexes are highly active initiators for the ROP of β-butyrolactone (BBL) and β-valerolactone (BVL), leading to the formation of poly(3-hydroxybutyrate) (PHB) and poly(3-hydroxyvalerate) (PHV), respectively. acs.orgnih.gov These polymerizations can proceed rapidly under mild conditions and exhibit characteristics of a living polymerization, where the molecular weight of the polymer increases linearly with monomer conversion and results in polymers with narrow molecular weight distributions. acs.orgnih.gov In contrast, dimeric zinc isopropoxide complexes show significantly lower activity. acs.orgnih.gov

The catalytic activity can be influenced by various factors, including the ligands attached to the zinc center and the reaction conditions. The use of specific ligands can enhance the catalyst's performance and even introduce stereocontrol during the polymerization of chiral monomers like lactide. mdpi.comresearchgate.net

Below is a table summarizing the results of ROP of different cyclic monomers using zinc-based catalysts.

| Monomer | Catalyst System | Polymer | Key Findings |

| β-Butyrolactone (BBL) | (BDI-1)ZnOiPr | Poly(3-hydroxybutyrate) (PHB) | Rapid, living polymerization with narrow polydispersity. acs.orgnih.gov |

| β-Valerolactone (BVL) | (BDI-1)ZnOiPr | Poly(3-hydroxyvalerate) (PHV) | Very rapid polymerization under mild conditions. acs.orgnih.gov |

| rac-Lactide (rac-LA) | ZnEt₂/Gallic Acid | Polylactide (PLA) | Can produce "predominantly isotactic", disyndiotactic, or atactic PLA depending on conditions. mdpi.com |

| ε-Caprolactone (ε-CL) | Zinc complexes with aza(oxazoline) ligands | Poly(ε-caprolactone) (PCL) | Moderate to high activity, influenced by ligand structure. nih.gov |

| O-Carboxyanhydrides (OCAs) | BDI-Zn complexes | Poly(α-hydroxy acids) | Requires an alcohol co-initiator; proceeds via a coordination-insertion mechanism. frontiersin.org |

Coordination Polymerization of Unsaturated Monomers

Coordination polymerization is a powerful method for synthesizing polymers with controlled structures and properties from unsaturated monomers like alkenes and alkynes. fiveable.me While Ziegler-Natta and metallocene catalysts are more commonly associated with this type of polymerization, zinc-based catalysts, including those derived from zinc isopropoxide, have also been investigated.

In the context of epoxide polymerization, which can be considered a form of coordination polymerization, zinc-based catalysts are among the most effective. acs.org The coordination of the epoxide monomer to the zinc center activates it for polymerization. This approach can lead to high molecular weight polymers and offers the potential for stereospecific polymerization of chiral epoxides like propylene (B89431) oxide. acs.orgmetu.edu.tr For instance, crystalline catalysts containing Zn-N-Zn linkages have been shown to be effective for the stereospecific polymerization of propylene oxide. acs.org

The effectiveness of these zinc catalysts is often attributed to their Lewis acidic nature, which facilitates the coordination and activation of the monomer. acs.org The specific ligands coordinated to the zinc atom can significantly influence the catalytic activity and the properties of the resulting polymer.

Catalytic Activity in Polysiloxane Curing and Crosslinking

Zinc compounds, in general, are utilized in the curing and crosslinking of polysiloxanes, which are widely used materials due to their excellent properties like water repellency, heat resistance, and electrical insulation. google.com The curing process often involves a condensation reaction of reactive hydrolyzable silicon-containing groups, and a catalyst is used to accelerate this process. google.com

While specific data on the direct use of "this compound" is limited in the provided search results, the broader class of zinc compounds plays a role as activators in rubber vulcanization, a crosslinking process. nih.gov For example, zinc oxide is a common activator that promotes fast curing kinetics and high cross-linking densities. nih.gov Novel zinc-based activators, such as zinc single-sites anchored on silica (B1680970) nanoparticles, have been developed to improve the efficiency and sustainability of the crosslinking process in rubber composites. nih.gov These advanced catalysts can act as both a reinforcing filler and a curing activator, demonstrating the versatility of zinc in polymer crosslinking applications.

The mechanism of catalysis in polysiloxane curing typically involves the activation of silanol (B1196071) groups by the metal catalyst, facilitating their condensation to form siloxane (Si-O-Si) bonds, which constitute the crosslinked network. mdpi.com

Organic Transformation Catalysis

Beyond polymerization, zinc isopropoxide and related zinc compounds are valuable catalysts for a range of organic transformations. Their utility in these reactions is often linked to their Lewis acidic character and their ability to act as a source of nucleophilic alkoxides.

This compound-Catalyzed Acylation Reactions

Acylation reactions are fundamental transformations in organic synthesis for the formation of esters and amides. Zinc-based catalysts have been shown to be effective in promoting these reactions. For example, zinc oxide (ZnO) has been utilized as a reusable and efficient catalyst for Friedel-Crafts acylation of aromatic compounds with acid chlorides under solvent-free conditions. organic-chemistry.org This method is advantageous due to its speed, high yields, and the reusability of the catalyst. organic-chemistry.org

Zinc catalysts, including those supported on materials like silicoaluminophosphates (SAPO-5), have also demonstrated high activity in the acylation of furan (B31954) derivatives. mdpi.com Specifically, a zinc chloride-grafted SAPO-5 catalyst exhibited excellent performance in the acylation of 2-methylfuran, attributed to its strong Lewis acidity. mdpi.com Furthermore, zinc oxide has been successfully employed in the acylation of ferrocene, offering a convenient route to acylferrocenes. researchgate.net

The catalytic cycle for these acylations generally involves the activation of the acylating agent (e.g., an acid chloride) by the Lewis acidic zinc center, making it more susceptible to nucleophilic attack by the aromatic substrate.

Transesterification and Alcoholysis Processes

Transesterification, the conversion of one ester to another by reaction with an alcohol (a process also known as alcoholysis), is a crucial reaction in both laboratory and industrial settings. scielo.br Zinc compounds are known to catalyze this transformation effectively.

Zinc carboxylates, for instance, have been studied as catalysts for the transesterification of triglycerides in the production of biodiesel. conicet.gov.ar Theoretical and experimental studies suggest that the mechanism involves the initial coordination of the alcohol to the zinc center, followed by a series of steps leading to the formation of the new ester. conicet.gov.ar Heterogeneous zinc catalysts, such as zinc aluminate and zinc silicate, have also been developed for the transesterification of vegetable oils. ufba.brgoogle.com These solid catalysts offer the advantage of easy separation from the reaction mixture.

A tetranuclear zinc cluster has been reported to promote the catalytic transesterification of various functionalized substrates under mild conditions, even on a large scale under solvent-free conditions, highlighting the environmental and economic benefits. organic-chemistry.org The general principle behind zinc-catalyzed transesterification involves the activation of either the ester or the alcohol by the zinc catalyst, facilitating the nucleophilic attack that drives the ester exchange.

Below is a table summarizing various zinc-catalyzed transesterification and acylation reactions.

| Reaction Type | Substrates | Catalyst | Key Findings |

| Friedel-Crafts Acylation | Aromatic compounds, Acid chlorides | Zinc Oxide (ZnO) | Rapid, solvent-free reaction at room temperature; catalyst is reusable. organic-chemistry.org |

| Acylation of 2-Methylfuran | 2-Methylfuran, Acetic anhydride | ZnClₓ/SAPO-5 | High conversion and selectivity due to strong Lewis acidity. mdpi.com |

| Transesterification | Triglycerides, Methanol (B129727) | Zinc Carboxylates | Effective for biodiesel production; mechanism involves coordination of methanol to zinc. conicet.gov.ar |

| Transesterification | Vegetable Oils, Alcohols | Zinc Aluminate / Zinc Silicate | Heterogeneous catalysts allowing for easy separation. ufba.brgoogle.com |

| Transesterification | Carboxylic Esters, Alcohols | Tetranuclear Zinc Cluster | Mild conditions, high yields, applicable to functionalized substrates. organic-chemistry.org |

Specific Organic Synthesis Applications (e.g., Preparation of 2-isopropenyl-5-methyl-4-hexenoic acid derivatives)

The synthesis of complex organic molecules such as 2-isopropenyl-5-methyl-4-hexenoic acid and its derivatives often relies on strategic carbon-carbon bond-forming reactions. One key transformation in the preparation of such structures is the Carroll-Claisen rearrangement. This reaction typically involves the rearrangement of a β-keto ester with an allylic alcohol. The synthesis of a precursor, lavandulyl 2-methyl-3-oxobutanoate, and its subsequent rearrangement to produce derivatives of 2-isopropenyl-5-methyl-4-hexenoic acid highlights a practical application of this methodology.

The general structure of the target molecule, 2-isopropenyl-5-methyl-4-hexenoic acid, is closely related to the product of an Ireland-Claisen rearrangement of an allylic ester enolate. Organozinc compounds are known to be effective in forming zinc enolates, which can then undergo rearrangement. The Lewis acidity of the zinc center in zinc isopropoxide can play a crucial role in activating the carbonyl group of the ester, facilitating either the formation of the necessary enolate or the rearrangement step itself.

Other Zinc Isopropoxide-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations

Zinc isopropoxide and related zinc alkoxides, often generated in situ from precursors like diethylzinc (B1219324) and isopropanol (B130326), are versatile catalysts for a variety of bond-forming reactions beyond polymer synthesis. cdnsciencepub.com Their utility stems from the Lewis acidic nature of the zinc center and the nucleophilic character of the alkoxide group, which can act in concert to activate both electrophiles and nucleophiles. researchgate.net

Carbon-Carbon Bond Formation

Zinc-based reagents are well-established in carbon-carbon bond formation. illinois.eduvanderbilt.edu While organozinc reagents like dialkylzincs are less reactive than their organolithium or organomagnesium counterparts, this reduced reactivity allows for greater functional group tolerance. msuniv.ac.in Zinc isopropoxide can participate in or catalyze several types of C-C bond-forming reactions.

One notable application is in conjugate addition reactions. For instance, the carbonylative conjugate addition of a dialkylzinc to an enone can be catalyzed by zinc compounds to produce 1,4-dicarbonyl products. organic-chemistry.org In these reactions, the zinc alkoxide can act as a Lewis acid to activate the enone substrate, rendering it more susceptible to nucleophilic attack.

Another area is the pinacol (B44631) coupling reaction, an important method for constructing C-C bonds. researchgate.net While traditional methods often require stoichiometric amounts of active metals, catalytic versions are highly sought after. Zinc-based systems, in combination with additives, have shown efficacy in promoting the reductive coupling of aldehydes and ketones to form 1,2-diols. researchgate.net

Table 1: Examples of Zinc-Mediated Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Conjugate Addition | Dialkylzinc, Enone | Zinc Compound | 1,4-Dicarbonyl | organic-chemistry.org |

| Pinacol Coupling | Aldehydes/Ketones | Zn / NH₄Cl | 1,2-Diols | researchgate.net |

| Alkylation | Ketone, Alkyl Halide | ZnCl₂ / RMgCl | Tertiary Alcohol | researchgate.net |

Carbon-Heteroatom Bond Formation

The formation of bonds between carbon and heteroatoms such as oxygen, nitrogen, and sulfur is fundamental in organic synthesis, and zinc catalysts have emerged as a cost-effective and less toxic alternative to precious metals. researchgate.netwiley.com

Carbon-Oxygen (C-O) Bond Formation: Zinc isopropoxide and related species are effective catalysts for the addition of alcohols to unsaturated systems. A prominent example is the hydroalkoxylation of carbodiimides to generate isoureas. Research has shown that diethylzinc (ZnEt₂) serves as an efficient precatalyst for this transformation, with the active catalytic species being a zinc alkoxide formed in situ. acs.org This reaction proceeds under mild conditions and tolerates a range of alcohol and carbodiimide (B86325) substrates. acs.org The catalytic cycle likely involves the activation of the alcohol by the zinc center, facilitating its addition across the N=C=N bond of the carbodiimide.

Carbon-Nitrogen (C-N) Bond Formation: Zinc-catalyzed hydroamination reactions represent a direct and atom-economical method for synthesizing amines and other nitrogen-containing compounds. wiley.com Although specific examples detailing zinc isopropoxide are part of a broader class of zinc-catalyzed transformations, the underlying principles apply. The zinc catalyst activates the amine N-H bond and the unsaturated C-C or C-N bond, facilitating the addition. researchgate.net

Carbon-Sulfur (C-S) Bond Formation: The palladium-catalyzed coupling of aryl halides with thiols is a powerful method for creating C-S bonds. Interestingly, the inclusion of zinc metal has been found to be critical in some of these processes, particularly for the coupling of alkyl thiols. ucl.ac.uk The zinc likely participates in transmetallation steps or helps maintain the active state of the palladium catalyst. This highlights the synergistic role zinc compounds can play in facilitating carbon-heteroatom bond formation, even when not the primary catalyst. ucl.ac.uk

Table 2: Zinc-Mediated Carbon-Heteroatom Bond Formations

| Bond Formed | Reaction Type | Substrates | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| C-O | Hydroalkoxylation | Alcohol, Carbodiimide | ZnEt₂ (forms zinc alkoxide in situ) | Isourea | acs.org |

| C-N | Hydroamination | Amine, Alkene/Alkyne | Zinc Catalyst | Amine | researchgate.netwiley.com |

| C-S | Cross-Coupling | Aryl Halide, Alkyl Thiol | Pd-PEPPSI-IPent / Zn | Thioether | ucl.ac.uk |

Applications of Zinc Isopropoxide in Advanced Materials Science

Precursor Chemistry for Zinc Oxide (ZnO) Nanomaterials and Thin Films

Zinc isopropoxide is a key precursor in the synthesis of zinc oxide (ZnO) nanomaterials and the deposition of ZnO thin films. The formation of ZnO from zinc isopropoxide typically proceeds through hydrolysis and condensation reactions, which are fundamental to sol-gel and atomic layer deposition (ALD) processes.

In sol-gel synthesis, zinc isopropoxide is dissolved in a suitable solvent and then hydrolyzed by the controlled addition of water. This reaction leads to the formation of zinc hydroxide (B78521) species, which subsequently undergo condensation to form a network of Zn-O-Zn bonds. The morphology and properties of the resulting ZnO nanomaterials, such as nanoparticles, nanorods, and nanosheets, can be tailored by controlling reaction parameters like temperature, pH, and the concentration of reactants. While various zinc precursors like zinc acetate (B1210297) and zinc nitrate (B79036) are commonly used, the reactivity of zinc isopropoxide offers an alternative route for the low-temperature synthesis of crystalline ZnO.

A significant application of zinc-alkoxide precursors is in Atomic Layer Deposition (ALD), a technique for depositing highly uniform and conformal thin films. A related compound, methylzinc isopropoxide [MZI, (CH3)Zn(OCH(CH3)2)], has been successfully used as a zinc precursor for the ALD of both undoped and aluminum-doped ZnO thin films. nih.govingentaconnect.com The ALD process involves sequential, self-limiting surface reactions. In this case, the MZI precursor and water (H2O) are pulsed alternately into the reactor. The MZI reacts with the hydroxylated surface, followed by a purge and then a water pulse to hydrolyze the surface species, resulting in the deposition of a single layer of ZnO. This cycle is repeated to achieve the desired film thickness.

Key Findings from ALD of ZnO using Methylzinc Isopropoxide:

| Parameter | Value/Observation | Reference |

| Precursor | Methylzinc isopropoxide [MZI, (CH3)Zn(OCH(CH3)2)] | nih.govingentaconnect.com |

| Co-reactant | Water (H2O) | nih.govingentaconnect.com |

| Deposition Technique | Atomic Layer Deposition (ALD) | nih.govingentaconnect.com |

| Growth Rate | 1.9–2.0 Å/cycle (at 160–200 °C) | ingentaconnect.com |

| Maximum Growth Rate | ~2.58 Å/cycle (at 240 °C) | ingentaconnect.com |

| Photoluminescence | Strong free excitonic peak at 3.27 eV with minimal deep-level emission | ingentaconnect.com |

| Resistivity (undoped) | 3.2 x 10⁻³ to 5 x 10⁻³ Ω·cm | ingentaconnect.com |

| Resistivity (Al-doped) | Minimized to ~1.35 x 10⁻⁴ Ω·cm | ingentaconnect.com |

The use of this zinc isopropoxide derivative in ALD highlights the potential of zinc alkoxides to produce high-quality ZnO thin films with excellent optical and electrical properties suitable for applications in transparent conducting oxides and optoelectronic devices. ingentaconnect.com

Integration into Photolithographic Formulations and Photoresist Compositions

In the field of photolithography, there is a growing interest in inorganic and hybrid photoresists to overcome the resolution limits of traditional organic polymer-based resists. Metal-organic compounds, including metal alkoxides, are being explored as precursors for these advanced photoresist formulations. While direct studies detailing the use of zinc isopropoxide are not prevalent, the application of analogous metal alkoxides, such as hafnium isopropoxide for hafnium oxide-based photoresists, provides a strong indication of its potential role. rsc.org

The general principle involves the formulation of a solution containing a metal-organic precursor, which upon exposure to radiation (like deep ultraviolet or extreme ultraviolet light), undergoes a chemical transformation. This transformation alters the solubility of the exposed regions in a developer solvent, allowing for the creation of a pattern. For negative-tone photoresists, the exposed areas become less soluble. researchgate.netpoc.com.sg

Zinc-based photoresists are particularly attractive for EUV lithography due to the high EUV absorption cross-section of zinc. cornell.edu Research in this area has focused on zinc-oxo clusters (ZOCs) as the photosensitive component. These ZOCs are often synthesized through the hydrolysis and condensation of zinc precursors. For instance, zinc methacrylate (B99206) has been used as a precursor to synthesize ZOCs for DUV lithography. rsc.org The mechanism involves the detachment of organic ligands upon exposure, leading to the aggregation of the inorganic cores and a decrease in solubility.

Given that metal alkoxides are common precursors for metal-oxo cluster synthesis, it is plausible that zinc isopropoxide could serve as a precursor for generating photosensitive zinc-oxo species within a photoresist formulation. The hydrolysis of zinc isopropoxide can be precisely controlled to form nano-sized inorganic clusters that can be functionalized with photosensitive ligands.

Role in Moisture-Curable Compositions and Polymeric Systems

Zinc compounds play a crucial role in various polymeric systems, acting as catalysts, curing agents, and property modifiers. In moisture-curable systems, which rely on atmospheric humidity to initiate cross-linking, zinc-based catalysts are emerging as viable alternatives to traditional organotin catalysts. Moisture-cured polyurethane primers, for example, utilize the reaction of polyisocyanate groups with atmospheric moisture to form a durable film. axalta.comrustbullet.com.augulfcoastpaint.com While often formulated with metallic zinc dust for galvanic protection, the curing chemistry can be catalyzed by various metal compounds.

Zinc catalysts, in combination with cyclic amidines, have been shown to be effective in curing polysilylated polyether compositions. These systems offer the advantage of being free of tin compounds while providing excellent thermal stability to the cured material. The specific zinc compound can vary, but zinc carboxylates are commonly employed.

Beyond curing, zinc complexes, including those derived from alkoxides, are highly effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). nih.govnih.goviaamonline.org These polymers have significant applications in the biomedical field. Zinc-based catalysts are favored due to their low toxicity compared to other metal catalysts. The polymerization is initiated by a zinc alkoxide species, which can be formed in situ or used directly. The mechanism involves the coordination of the cyclic ester to the zinc center, followed by nucleophilic attack by the alkoxide group, leading to the ring opening and chain propagation.

Examples of Zinc-Catalyzed Ring-Opening Polymerization:

| Monomer | Catalyst Type | Resulting Polymer | Key Features | Reference |

| rac-Lactide | Chiral zinc amido-oxazolinate complexes | Isotactic polylactide (PLA) | High isoselectivity (Pm up to 0.91) | acs.org |

| L-Lactide and ε-Caprolactone | Zinc complexes with phosphorus-based ligands | Random copolymers of PLLA and PCL | Controlled molecular weights and low dispersities | nih.gov |

| ε-Caprolactone | Diethylzinc (B1219324)/gallic acid or propyl gallate systems | Polycaprolactone (PCL) | High yield, potential for defined molecular weight | nih.gov |

The versatility of zinc catalysts in polymerization highlights the potential for zinc isopropoxide to act either as a direct initiator or as a precursor for more complex catalytic systems in the synthesis of advanced polymers.

Sol-Gel Chemistry and Hybrid Inorganic-Organic Materials Synthesis

The sol-gel process is a versatile wet-chemical technique used to synthesize a wide variety of materials, including ceramics, glasses, and hybrid inorganic-organic composites. Metal alkoxides are common precursors in sol-gel chemistry due to their controlled reactivity towards hydrolysis and condensation. Zinc isopropoxide, as a metal alkoxide, is well-suited for this process.

The synthesis of hybrid inorganic-organic materials involves creating a composite where inorganic and organic components are linked at the molecular or nanoscale level. This can be achieved by forming an inorganic network, such as ZnO, within a polymer matrix. In a typical in-situ process, the polymer is swollen with a solution containing the metal alkoxide precursor (e.g., zinc isopropoxide). Subsequent hydrolysis and condensation of the alkoxide lead to the formation of a dispersed inorganic phase within the polymer.

This methodology has been used to create materials like poly(methyl methacrylate) (PMMA)-ZnO hybrids. researchgate.netresearchgate.netnih.govtci-thaijo.org In such systems, a zinc precursor is introduced into the MMA monomer before or during polymerization. The resulting hybrid material combines the properties of the polymer (e.g., flexibility, processability) with those of the inorganic filler (e.g., UV-shielding, antibacterial activity). While zinc acetate is a commonly cited precursor in these syntheses, the principles of sol-gel chemistry allow for the use of zinc isopropoxide to achieve similar outcomes.

Another important application is the synthesis of composite materials like silica-ZnO. nih.govnih.govresearchgate.net In this process, a silica (B1680970) matrix can be formed around pre-synthesized ZnO nanoparticles, or ZnO can be precipitated onto a silica gel support. The sol-gel method, using precursors like tetraethyl orthosilicate (B98303) (TEOS) for silica and a zinc salt for ZnO, is often employed. The use of zinc isopropoxide in such a system would involve its controlled hydrolysis and condensation in the presence of silica precursors or particles to form a composite with a high interfacial area and potentially enhanced catalytic or adsorptive properties.

Theoretical and Computational Chemistry Approaches to Zinc Isopropoxide

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic structure and bonding characteristics of zinc isopropoxide. These methods allow for the computation of molecular geometries, charge distributions, orbital energies, and the nature of chemical bonds.

Studies on zinc alkoxides, including isopropoxide, have utilized methods like Hartree-Fock and DFT with various basis sets, such as 6-311++G(d,p) mdpi.comnih.govacs.org. Natural Bond Orbital (NBO) analysis is frequently employed to quantify the electronic structure and understand the nature of bonding. For instance, NBO analysis has revealed that zinc(II) alkoxides are generally more nucleophilic than their zinc(II) hydroxide (B78521) counterparts mdpi.comnih.gov. The calculations can also provide insights into the distribution of electron density and the polarity of Zn-O bonds, indicating a degree of covalent character arising from the hybridization of zinc's atomic orbitals with oxygen's 2p orbitals scielo.br. While direct experimental data on isolated zinc isopropoxide bond lengths are scarce in the provided literature, related zinc-oxygen bonds in similar complexes have been calculated and compared to experimental values nih.govnih.gov. For example, in related zinc-amino acid complexes, calculated Zn-O bond lengths using DFT methods showed good agreement with experimental X-ray diffraction data, with discrepancies typically in the range of 0.01-0.02 Å nih.govchemmethod.com.

Table 8.1.1: Representative DFT Computational Details for Zinc Alkoxide Studies

| Method/Functional | Basis Set | Application | Reference |

| DFT (B3LYP-D3(BJ)) | LANL2DZ (Zn), 6-311g(d,p) (others) | Geometry optimization, free energy calculations in ROP catalysis | nih.gov |

| Hartree-Fock/DFT | 6-311++G(d,p) | Deprotonation ability, nucleophilicity of zinc alkoxides | mdpi.comnih.govacs.org |

| DFT (M06-L) | 6-31 + G(d,p) | Reaction mechanism studies, bond length/angle calculations | aip.org |

| DFT (PBE0, WC1LYP) | N/A | Electronic structure, charge distribution, bond character analysis | scielo.br |

| DFT (wb97xd) | 6-31G(d) | CO₂ insertion into Zn-aryl bonds, protonolysis studies | d-nb.info |

Molecular Dynamics Simulations of Intermolecular Interactions and Reactivity

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior, allowing researchers to study intermolecular interactions, aggregation, solvation, and the evolution of reactive species over time. While direct MD studies specifically on isolated zinc isopropoxide are not extensively detailed in the provided snippets, the principles are applied to related zinc systems and metal alkoxides.

MD simulations have been used to model the interaction of solvents, particularly alcohols, with zinc oxide surfaces nih.govacs.org. These studies investigate the preferential adsorption of solvent molecules onto different crystal faces, providing insights into how solvent choice can influence nanoparticle morphology during synthesis. For instance, simulations modeling the interface between ethanol (B145695) and ZnO surfaces help explain solvent-dependent growth directions acs.org. In broader contexts of metal alkoxides, MD simulations have been employed to study hydrogen storage in metal-organic frameworks functionalized with metal alkoxides, examining the mobility of hydrogen molecules and the influence of solvent binding researchgate.net. Furthermore, MD simulations are crucial for understanding the behavior of metal ions in aqueous solutions, such as Zn(II), by analyzing hydration shell structures and solvent exchange events mdpi.comnih.gov. These studies, while not directly on zinc isopropoxide, highlight the utility of MD in exploring solvation and intermolecular interactions relevant to metal alkoxide chemistry.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT has been extensively applied to elucidate the mechanisms of reactions involving zinc isopropoxide or related zinc alkoxide species, particularly in catalytic applications. These studies focus on identifying reaction pathways, transition states, and activation energy barriers.

In the context of ring-opening polymerization (ROP) of lactides, DFT calculations have been used to investigate coordination-insertion mechanisms, revealing that cooperative effects from neighboring zinc centers can lower the energy barrier for the polymerization process . Studies on the transesterification and hydrolysis reactions catalyzed by zinc alkoxides have also employed DFT to map out intermediates and transition states, providing a theoretical basis for their catalytic activity mdpi.com. For example, DFT has been used to analyze the transformation from zinc(II) hydroxide to zinc(II) alkoxide species, identifying transition states and confirming alkoxides as kinetically and thermodynamically favored deprotonated species mdpi.comnih.gov. Furthermore, DFT has been applied to study the activation of dihydrogen by zinc complexes and subsequent hydrozincation reactions, detailing four-membered transition states for H₂ activation researchgate.net. The catalytic mechanisms of reactions like the cycloaddition of CO₂ to ethylene (B1197577) oxide catalyzed by zinc-containing zeolites have also been explored using DFT, identifying transition states and activation barriers for key steps rsc.org.

Table 8.3.1: DFT-Calculated Activation Barriers and Energies in Related Zinc Systems

| Reaction/Process | Computational Detail | Barrier/Energy Value | Reference |

| CO₂ cycloaddition to ethylene oxide (Zn-BEA zeolite) | DFT (B3LYP), TS3 transition state | Activation barrier: 38.6 kcal mol⁻¹ | rsc.org |

| Zn(II)-hydroxide to Zn(II)-alkoxide transformation | DFT, transition state analysis | Kinetically and thermodynamically preferred | mdpi.comnih.gov |

| H₂ activation by Zn-anilide complex | DFT, four-membered transition state | Mechanism details provided | researchgate.net |

| Transesterification (Zn-carboxylate catalyzed) | DFT | Energy barrier: 51.84 kcal/mol (with Zn acetate) | researchgate.net |

| Allylation of ketones by allylboronates (ZnEt₂/EtOH) | DFT (M05-2X/6-311++G(d,p)) | Boron to zinc transmetalation: 61.0 kJ mol⁻¹ | researchgate.net |

Computational Modeling of Catalytic Cycles and Selectivity Profiles

Computational modeling, primarily through DFT, is crucial for understanding the complete catalytic cycles of reactions mediated by zinc isopropoxide and for predicting selectivity. By simulating the entire process from reactant adsorption to product desorption, researchers can identify rate-determining steps and factors influencing selectivity.

In the realm of polymerization catalysis, DFT has been used to model the catalytic cycles of lactide polymerization initiated by zinc complexes, often revealing synergistic effects between metal centers or the role of co-initiators nih.gov. Studies on the selective hydrogenation of alkynes catalyzed by zinc complexes have employed DFT to understand the mechanism and predict selectivity profiles, highlighting the role of Lewis acidity and coordination environments researchgate.net. Computational investigations into the mechanisms of transesterification and hydrolysis catalyzed by zinc alkoxides contribute to understanding how these complexes promote specific chemical transformations, offering insights into the design of more efficient catalysts mdpi.com. Furthermore, DFT has been used to explore the catalytic activity of zinc-containing metal-organic frameworks (MOFs) for reactions like the transfer hydrogenation of furfural, analyzing reaction pathways and comparing the energetic favorability of different mechanisms, such as those involving isopropoxide intermediates acs.org. The ability of DFT to predict activation barriers and transition states allows for the rational design of catalysts with tailored selectivity for specific organic transformations.

Compound Name Table:

| Common Name | Chemical Formula | CAS Number |

| Zinc isopropoxide | C₆H₁₄O₂Zn | 13282-39-8 |

| Zinc(II) isopropoxide | C₆H₁₄O₂Zn | 13282-39-8 |

| Zinc 2-propoxide | C₆H₁₄O₂Zn | 13282-39-8 |

| Zinc isopropylate | C₆H₁₄O₂Zn | 13282-39-8 |

Future Research Trajectories and Emerging Paradigms for Zinc Isopropoxide

Sustainable Synthesis and Green Chemistry Principles in ZINC;propan-2-olate Production

The drive towards sustainability in chemical manufacturing necessitates the adoption of green chemistry principles for the production of compounds like this compound. Traditional synthesis methods can be energy-intensive and may involve hazardous reagents or solvents. Future research is directed towards developing eco-friendly routes that align with the twelve principles of green chemistry sci-hub.semdpi.comacs.orgslideshare.net. This includes optimizing atom economy, minimizing waste, using safer solvents and auxiliaries, and reducing energy consumption sci-hub.seacs.org.

Emerging paradigms involve exploring bio-based synthesis methods or utilizing renewable feedstocks, mirroring successful approaches in the synthesis of zinc oxide nanoparticles sci-hub.semdpi.commdpi.comtandfonline.com. Research into solvent-free or aqueous-phase reactions, as well as the application of microwave or ultrasonic irradiation, are also key areas for developing more sustainable production processes for this compound and its derivatives mdpi.comijnc.irsemanticscholar.org. The goal is to create synthesis pathways that are not only environmentally benign but also cost-effective and scalable.

Development of Heterogeneous Catalytic Systems Incorporating this compound Motifs

This compound serves as a valuable precursor and component in the design of heterogeneous catalytic systems. Future research aims to immobilize this compound or its derived structures onto solid supports, creating robust and recyclable catalysts uio.noacs.orgslideshare.netrsc.orgresearchgate.netdokumen.pubphyschem.cz. This approach offers significant advantages over homogeneous catalysis, including ease of separation and reusability, which are critical for industrial applications and sustainability acs.orgacs.org.

Research is exploring the incorporation of zinc isopropoxide motifs into metal-organic frameworks (MOFs) or other porous materials to create highly active and selective heterogeneous catalysts dokumen.pubresearchgate.net. Supported zinc catalysts, such as those involving chitosan (B1678972) or zeolite supports, are being investigated for a range of organic transformations, including decarboxylative coupling reactions slideshare.netphyschem.cz. The synergy between the zinc species and the support material is a key focus for enhancing catalytic performance and stability rsc.orgphyschem.cz. Furthermore, the development of non-pyrophoric molecular precursors based on zinc alkoxides, like ethyl zinc isopropoxide (EZI), is crucial for safer handling and processing in catalytic applications rsc.org.

Advanced Functional Materials Development Based on Zinc Isopropoxide Precursors

This compound is a promising precursor for the synthesis of advanced functional materials, particularly metal oxides and nanomaterials researchgate.netrsc.orgresearchgate.netosti.govrsc.orgresearchgate.netacs.org. Its molecular structure allows for precise control over stoichiometry and morphology during material synthesis, often via techniques like Atomic Layer Deposition (ALD) or sol-gel processes osti.govresearchgate.netacs.orgacs.org.

Future research is focused on utilizing this compound as a precursor for depositing high-quality zinc oxide (ZnO) thin films and nanoparticles with tailored properties for optoelectronic devices, sensors, and coatings rsc.orgosti.govrsc.orgresearchgate.net. The development of advanced functional materials also extends to creating novel composites and nanostructures where zinc isopropoxide plays a critical role in the precursor stage. For instance, its use in the synthesis of mixed metal oxides or as a component in metal-organic frameworks (MOFs) can lead to materials with unique catalytic, electronic, and optical properties dokumen.pubresearchgate.nettechconnect.org. The ability to tune the organic ligands on the zinc alkoxide precursor allows for further customization of material properties, such as solubility and processing characteristics researchgate.netacs.org.

Interdisciplinary Research Opportunities in Catalysis, Materials Science, and Nanotechnology

The multifaceted nature of this compound opens up numerous avenues for interdisciplinary research, bridging catalysis, materials science, and nanotechnology ijnc.iruio.noumass.eduus-csic.esait.ac.thacs.org. The development of novel catalytic systems often requires a deep understanding of material synthesis and surface science, while the creation of advanced functional materials frequently relies on catalytic processes for their fabrication or activation.

Opportunities exist in designing this compound-based catalysts for sustainable chemical transformations, such as green synthesis routes or energy-efficient processes sci-hub.semdpi.comijnc.irijnc.ir. In materials science, research can focus on integrating this compound-derived materials into next-generation devices, including sensors, energy storage systems, and optoelectronic components researchgate.netosti.govumass.eduait.ac.th. The field of nanotechnology offers a platform for creating this compound-based nanomaterials with enhanced properties, such as high surface area catalysts or functional coatings sci-hub.semdpi.comtandfonline.comacs.orgnanografi.com. Collaborations between chemists, materials scientists, and engineers are crucial for translating fundamental research into practical applications, addressing challenges in areas like environmental remediation, renewable energy, and advanced manufacturing. The synergy between these disciplines is key to unlocking the full potential of this compound ijnc.irus-csic.esait.ac.th.

Q & A

Basic: What experimental methods are recommended for synthesizing zinc propan-2-olate and confirming its purity?

Methodological Answer:

Synthesis typically involves reacting zinc oxide (ZnO) or zinc chloride (ZnCl₂) with propan-2-ol under controlled conditions. For example:

- Procedure : Reflux equimolar amounts of ZnO and propan-2-ol in an anhydrous solvent (e.g., toluene) at 80–100°C for 6–12 hours. Monitor reaction progress via pH changes or spectroscopic methods.

- Purity Confirmation : Use High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for research-grade samples). Complement with elemental analysis (C, H, O, Zn) and thermogravimetric analysis (TGA) to verify stoichiometry .

- Reporting Standards : Document reaction conditions (temperature, solvent, molar ratios) and characterization data comprehensively to ensure reproducibility .

Basic: Which spectroscopic techniques are critical for characterizing zinc propan-2-olate?

Methodological Answer:

- FTIR Spectroscopy : Identify functional groups like Zn-O and alkoxide (C-O) bonds. Key absorption bands:

- Zn-O stretch: ~400–500 cm⁻¹

- C-O stretch: ~1050–1150 cm⁻¹

- UV-VIS Spectroscopy : Detect electronic transitions related to Zn coordination geometry.

- XRD : Confirm crystallinity and compare with reference patterns.

- NMR (¹H, ¹³C) : Limited utility due to paramagnetic Zn²⁺ but applicable for ligand analysis in solution-phase intermediates .

Advanced: How can researchers design experiments to evaluate zinc propan-2-olate’s biological activity?

Methodological Answer:

- In Vitro Assays : Use cell lines (e.g., prostate cancer models) to test cytotoxicity or antimicrobial activity. Follow PRISMA guidelines for systematic literature reviews to identify relevant biological targets .

- Dose-Response Studies : Optimize concentrations using pilot experiments (e.g., 1–100 µM) and include positive/negative controls.

- Data Validation : Replicate experiments across independent labs to address biological variability. Use statistical models (e.g., ANOVA with post-hoc tests) to assess significance .

Advanced: How should contradictions in reported physicochemical properties of zinc propan-2-olate be resolved?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., solubility, thermal stability) and assess heterogeneity using tools like I² statistics. Adjust for variables like synthesis methods or measurement techniques .

- Reproducibility Checks : Replicate conflicting experiments under standardized conditions.

- Advanced Characterization : Employ synchrotron-based XRD or EXAFS to resolve structural ambiguities .

Basic: What databases are suitable for sourcing zinc propan-2-olate and related compounds?

Methodological Answer:

- ZINC Database : Search using SMILES strings (e.g.,

CC(C)[O-].[Zn+2]) or ZINC IDs. Filter by molecular weight, charge, and hydrogen-bonding properties. Download 3D structures for computational studies . - PubChem/ChemSpider : Cross-reference CAS numbers (e.g., 1314-13-2 for ZnO) for safety data and synthetic protocols .

Advanced: What strategies optimize reaction yields in zinc propan-2-olate synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst) systematically. Use response surface methodology (RSM) to identify optimal conditions .

- In Situ Monitoring : Employ Raman spectroscopy or real-time pH probes to track reaction progress.

- Post-Synthesis Processing : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography .

Basic: What are the best practices for reporting experimental data to ensure reproducibility?

Methodological Answer:

- Detailed Methods : Include molar ratios, solvent purity, and equipment specifications (e.g., NMR spectrometer frequency).

- Data Accessibility : Deposit raw data (spectra, chromatograms) in repositories like Figshare or Zenodo. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Negative Results : Report failed experiments to guide future research .

Advanced: How can computational modeling enhance understanding of zinc propan-2-olate’s molecular interactions?

Methodological Answer:

- Virtual Screening : Use ZINC-derived 3D structures for molecular docking studies. Tools like AutoDock Vina predict binding affinities with biological targets .

- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends. Validate with experimental spectroscopic data .

- MD Simulations : Study solvation effects or stability in biological matrices (e.g., serum proteins) .

Retrosynthesis Analysis